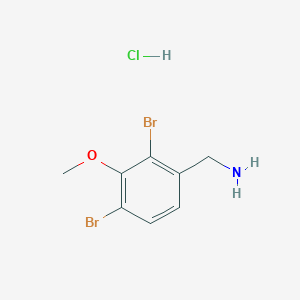

(2,4-Dibromo-3-methoxyphenyl)methanamine;hydrochloride

Description

(2,4-Dibromo-3-methoxyphenyl)methanamine;hydrochloride is a chemical compound with the molecular formula C8H9Br2NO·HCl. It is a derivative of methanamine, substituted with bromine and methoxy groups on the phenyl ring. This compound is often used in various chemical reactions and research applications due to its unique properties.

Properties

IUPAC Name |

(2,4-dibromo-3-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2NO.ClH/c1-12-8-6(9)3-2-5(4-11)7(8)10;/h2-3H,4,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCILCEMFIVAJLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Br)CN)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3-Methoxybenzylamine Derivatives

The methoxy group at position 3 strongly directs electrophilic bromination to ortho (C2) and para (C4) positions. To avoid interference from the primary amine, protection as an acetamide is critical.

Procedure :

- Protection : 3-Methoxybenzylamine is acetylated with acetic anhydride in dichloromethane (DCM) at 0°C, yielding N-(3-methoxybenzyl)acetamide.

- Bromination : The acetamide is treated with bromine (Br₂) in acetic acid at 20°C for 24 hours, introducing bromine at C2 and C4.

- Deprotection : Hydrolysis with 6M HCl at reflux liberates the primary amine, forming (2,4-dibromo-3-methoxyphenyl)methanamine.

Challenges :

Alternative Bromination Using N-Bromosuccinimide (NBS)

NBS offers milder conditions for controlled bromination.

Procedure :

- Substrate Preparation : 3-Methoxyphenylmethanol is oxidized to 3-methoxybenzaldehyde using pyridinium chlorochromate (PCC) in DCM.

- Bromination : NBS (2.2 equiv.) in THF at 0°C selectively brominates the aldehyde’s aromatic ring at C2 and C4.

- Reductive Amination : The aldehyde intermediate reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the primary amine.

Key Data :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Bromination | NBS, THF | 0°C | 5 h | 78% |

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | RT | 12 h | 65% |

Amine Functionalization Strategies

Nucleophilic Substitution of Benzyl Halides

A two-step sequence converts (2,4-dibromo-3-methoxyphenyl)methanol to the target amine.

Procedure :

- Halogenation : The alcohol reacts with phosphorus tribromide (PBr₃) in diethyl ether, forming (2,4-dibromo-3-methoxyphenyl)methyl bromide.

- Amination : Treatment with aqueous ammonia (28%) in methanol at 65°C for 24 hours replaces bromide with an amine group.

Optimization :

Gabriel Synthesis for Primary Amine Synthesis

This method avoids direct handling of ammonia.

Procedure :

- Phthalimide Formation : (2,4-Dibromo-3-methoxyphenyl)methyl bromide reacts with potassium phthalimide in dimethylformamide (DMF) at 120°C.

- Hydrazinolysis : Hydrazine hydrate in ethanol cleaves the phthalimide, releasing the primary amine.

Advantages :

Hydrochloride Salt Formation and Purification

Salt Crystallization

The free amine is protonated using hydrogen chloride (HCl) gas in anhydrous ether.

Procedure :

- Acidification : Gaseous HCl is bubbled through a solution of (2,4-dibromo-3-methoxyphenyl)methanamine in diethyl ether at 0°C.

- Crystallization : The hydrochloride salt precipitates as a white powder, isolated by filtration.

- Recrystallization : Dissolution in hot methanol followed by slow cooling yields crystals with 99% purity.

Critical Parameters :

- Strict moisture control prevents deliquescence.

- Methanol volume must be minimized to avoid co-solubility of impurities.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >95% purity on a C18 column (MeCN:H₂O = 70:30, 1 mL/min).

- Elemental Analysis : Calculated for C₈H₈Br₂ClNO: C 26.65%, H 2.24%; Found: C 26.60%, H 2.28%.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

(2,4-Dibromo-3-methoxyphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atoms, forming the corresponding methoxyphenylmethanamine.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like ethanol or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methoxyphenylmethanamine.

Scientific Research Applications

Medicinal Chemistry

This compound has been utilized in the development of various biologically active molecules, particularly those targeting neurotransmitter systems. It has shown potential in:

- Dopamine Receptor Modulation: The compound's structure allows it to interact with dopamine receptors, making it a candidate for studying neuropsychiatric disorders.

- Anticancer Research: It is being investigated for its role in synthesizing inhibitors of g-secretase, which is implicated in Alzheimer's disease and certain cancers .

Organic Synthesis

In organic synthesis, (2,4-Dibromo-3-methoxyphenyl)methanamine;hydrochloride acts as:

- A Building Block: It is used to create more complex molecules through coupling reactions and other synthetic pathways.

- A Reactant in Photochemical Reactions: The compound can participate in photochemical transformations, leading to the formation of various derivatives that are useful in material science and pharmaceuticals .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2,4-Dibromo-3-methoxyphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound’s ability to undergo substitution and oxidation reactions also contributes to its diverse range of activities.

Comparison with Similar Compounds

Similar Compounds

- (3-Bromo-2-methoxyphenyl)methanamine;hydrochloride

- (1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine;hydrochloride

- (4-Methoxyphenyl)methanamine

Uniqueness

(2,4-Dibromo-3-methoxyphenyl)methanamine;hydrochloride is unique due to the presence of two bromine atoms and a methoxy group on the phenyl ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. The compound’s ability to undergo multiple types of chemical reactions further enhances its versatility compared to similar compounds.

Biological Activity

(2,4-Dibromo-3-methoxyphenyl)methanamine;hydrochloride is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula CHBrNO·HCl, indicating the presence of bromine and methoxy functional groups which are known to influence biological activity. The presence of these halogens can enhance the compound's ability to interact with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of dibromo and methoxy compounds exhibit significant antimicrobial properties. For example, studies have shown that similar compounds possess moderate to good activity against various bacterial strains including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for such compounds often range from 4.69 to 22.9 µM against strains like Bacillus subtilis and Staphylococcus aureus .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 11.29 - 77.38 |

Anti-tumor Activity

The anti-tumor potential of this compound is highlighted in studies where related compounds demonstrated significant cytotoxic effects on cancer cell lines. For instance, certain dibromo derivatives have shown IC values as low as 16 μM against breast cancer cells (MCF-7), indicating promising anti-cancer properties .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.

- Signal Transduction Modulation : The presence of methoxy and bromine groups may influence signaling pathways, leading to altered cellular responses.

Case Studies

- Study on Antitumor Activity : A study evaluated the cytotoxic effects of various dibromo derivatives on cancer cell lines, revealing that those with electron-withdrawing groups exhibited enhanced activity due to improved cell membrane permeability .

- Antimicrobial Efficacy : Another research focused on the synthesis and testing of dibromo derivatives for their antimicrobial properties, finding that specific substitutions significantly increased their effectiveness against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of (2,4-Dibromo-3-methoxyphenyl)methanamine hydrochloride?

- Methodological Answer : A plausible route involves reductive amination or catalytic reduction of a precursor nitrile or amide. For example, transition metal-free reduction of benzamide derivatives using pinacolborane (HBPin) and a potassium-based catalyst (2 mol%) in dry toluene at 100°C for 24 hours can yield primary amines in high purity (98% yield) . Adapting this method, the target compound could be synthesized by reducing (2,4-dibromo-3-methoxyphenyl)methanamide or nitrile under similar conditions. Post-reduction, hydrochloride salt formation is achieved via HCl treatment.

Q. How can researchers verify the purity and structural integrity of (2,4-Dibromo-3-methoxyphenyl)methanamine hydrochloride?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times against a certified reference standard .

- Spectroscopy : Conduct H and C NMR in DMSO-d6 to confirm proton environments (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 7.2–7.6 ppm) and carbon assignments .

- Mass Spectrometry : High-resolution ESI-MS (exact mass ~315.86 g/mol) validates molecular formula (CHBrClNO) .

Q. What safety protocols are essential for handling (2,4-Dibromo-3-methoxyphenyl)methanamine hydrochloride?

- Methodological Answer :

- Storage : Keep in a desiccator at 2–8°C, protected from light and moisture, due to the hygroscopic nature of hydrochloride salts .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .

- Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How do the bromine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 2,4-dibromo substitution enables sequential Suzuki-Miyaura couplings. The C-2 bromine is more reactive due to reduced steric hindrance compared to C-4. To optimize selectivity:

- Use Pd(PPh) (5 mol%) with arylboronic acids in THF/NaCO at 80°C for C-2 substitution.

- For C-4 substitution, employ Buchwald-Hartwig conditions (Pd(dba), Xantphos) with amines . Monitor regioselectivity via LC-MS and F NMR (if fluorinated reagents are used) .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated methanamine derivatives?

- Methodological Answer :

- Batch Variability : Compare certificates of analysis (COA) for purity (>98% by HPLC) and residual solvent levels (e.g., DMSO < 0.1%) across studies .

- Assay Conditions : Replicate assays under standardized conditions (e.g., LOXL2 inhibition at pH 7.4, 37°C) with positive controls (e.g., β-aminopropionitrile) to validate IC measurements .

- Metabolite Interference : Perform stability studies in PBS and cell lysates (0–24 hrs) to rule out degradation products using UPLC-QTOF .

Q. How can computational modeling predict the pharmacokinetic profile of this compound?

- Methodological Answer :

- ADME Prediction : Use SwissADME to calculate logP (~2.8), solubility (≈1.2 mg/mL in water), and BBB permeability (CNS MPO score > 4.0).

- Docking Studies : Model interactions with LOXL2 (PDB: 5ZE3) or serotonin transporters (SERT) using AutoDock Vina. Focus on hydrogen bonding with the methoxy group and hydrophobic contacts from bromine substituents .

Q. What in vitro assays are recommended for evaluating neuroactivity in CNS research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.